molecular formula C10H11F3O3 B1316350 (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol CAS No. 138490-98-9

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B1316350
CAS No.: 138490-98-9
M. Wt: 236.19 g/mol
InChI Key: QQEVWZMTFIRWPZ-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C10H11F3O3 . It has a molecular weight of 236.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 283.4±40.0 °C . Its density is predicted to be 1.278±0.06 g/cm3 . The pKa value is predicted to be 13.83±0.10 .

Scientific Research Applications

Synthetic Methodology and Organic Synthesis

Significant progress has been made in synthetic methods, particularly focusing on green chemistry approaches and the development of new synthetic pathways. For instance, Xiaoyun Hu and Zixing Shan (2020) have developed new synthetic methods for related compounds, emphasizing region-selective transformations and the use of methanol as a methylating reagent in the preparation process, aiming for more sustainable practices in chemistry (Xiaoyun Hu & Zixing Shan, 2020).

Photophysical and Photochemical Properties

Research by Songsong Liu et al. (2019) on compounds with a similar structural motif to (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol showed the novel excited-state intramolecular proton transfer (ESIPT) mechanism, influenced by intermolecular hydrogen bonds. This study deepened the understanding of the photophysical and photochemical properties of such compounds, offering insights into their application in sensing mechanisms for detecting alcohols (Songsong Liu et al., 2019).

Structural Analysis and Material Properties

Research on the structural analysis and conformational study of related compounds has provided insights into the roles of anions and hydrogen bonds in determining the properties of such materials. For example, the work by Junkai Zhang et al. (2015) on tris(2-(dimethylamino)phenyl)methanol salt derivatives revealed how hydrogen-bond structures influence the stability and reactivity of these compounds (Junkai Zhang et al., 2015).

Electrophilicity and σ Complexation Studies

The study of σ complexation in aromatic triflones by N. E. Guesmi et al. (2014) highlighted the high electrophilicity of such compounds. This work adds valuable knowledge on the reactivity of compounds containing trifluoromethyl groups, which could be relevant for the design of new chemical reactions and materials (N. E. Guesmi et al., 2014).

Mechanism of Action

    Target of Action

    Compounds with a trifluoromethyl group, like “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol”, are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules . They can interact with various biological targets, such as enzymes or receptors, depending on their specific structure and functional groups.

    Mode of Action

    The mode of action of “this compound” would depend on its specific target. For instance, it could inhibit an enzyme’s activity or bind to a receptor, altering its function. The trifluoromethyl group could enhance the compound’s binding affinity or selectivity .

Biochemical Analysis

Biochemical Properties

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s methoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, affecting the expression of specific genes. Additionally, its impact on cellular metabolism can alter the production of metabolites, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in oxidation-reduction reactions can modulate their activity, resulting in changes in gene expression and cellular function . The presence of the trifluoromethyl group enhances the compound’s ability to participate in these interactions, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound can lead to alterations in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . Beyond this range, the compound’s toxicity increases, leading to detrimental effects on animal health.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization affects the compound’s function, as it interacts with biomolecules within these compartments to modulate cellular processes .

Properties

IUPAC Name

[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEVWZMTFIRWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568755
Record name [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138490-98-9
Record name [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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